molecular formula C13H20N2 B3244954 (S)-1-Benzyl-5-methyl-1,4-diazepane CAS No. 1644457-28-2

(S)-1-Benzyl-5-methyl-1,4-diazepane

Cat. No.: B3244954
CAS No.: 1644457-28-2
M. Wt: 204.31
InChI Key: PQJUKENLCKCHQX-LBPRGKRZSA-N
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Description

Significance of Seven-Membered Nitrogen Heterocycles as Privileged Scaffolds in Medicinal Chemistry and Organic Synthesis

Seven-membered heterocycles, which are cyclic compounds containing at least one atom other than carbon within a seven-atom ring, are of substantial interest in chemistry. numberanalytics.combritannica.com When these rings contain nitrogen atoms, they are known as nitrogen heterocycles, a class that includes azepanes (one nitrogen atom) and diazepanes (two nitrogen atoms). nih.govwikipedia.org These structures are foundational to many biologically active compounds. numberanalytics.com

The 1,4-diazepane ring system, in particular, has been identified as a "privileged scaffold" in medicinal chemistry. jocpr.comnih.gov This term refers to molecular frameworks that are capable of binding to a variety of biological targets, making them versatile starting points for drug discovery. nih.gov Derivatives of 1,4-diazepines have demonstrated a vast array of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net This wide-ranging utility has cemented their importance in the development of new therapeutic agents. nih.govjocpr.com

Importance of Chirality in Pharmaceutical and Bioactive Molecules

Chirality is a fundamental property of molecules that exist in two forms that are non-superimposable mirror images of each other, much like a person's left and right hands. longdom.orgyoutube.com These two forms are called enantiomers. longdom.org While enantiomers have identical physical properties in an achiral environment, they can interact very differently with biological systems, such as enzymes and receptors, which are themselves chiral. nih.govmdpi.com

This difference is critical in pharmacology. One enantiomer of a drug, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even cause harmful effects. mdpi.com The tragic case of thalidomide (B1683933) in the 1950s and 1960s serves as a stark historical example of the differing effects of enantiomers. longdom.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the need to understand the properties of each enantiomer in a chiral drug. nih.govmdpi.com This has driven a significant focus in modern drug development towards creating single-enantiomer pharmaceuticals to optimize efficacy and improve safety profiles. longdom.orgresearchfloor.org

Overview of (S)-1-Benzyl-5-methyl-1,4-Diazepane within the Context of Chiral Diazepane Chemistry

Within the landscape of medicinally important diazepanes, chiral variants are of particular interest. This compound is one such molecule, representing a specific, enantiomerically pure compound used in chemical research and synthesis.

The structure of this compound is defined by a central seven-membered 1,4-diazepane ring. This saturated heterocyclic system features two nitrogen atoms at positions 1 and 4. A benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is connected to the nitrogen at position 1, and a methyl group is attached to the carbon at position 5.

The key feature of this molecule is its chirality, which originates from the stereocenter at the 5-position carbon atom. The "(S)" designation specifies the absolute configuration, or the precise three-dimensional arrangement of the atoms, at this chiral center. youtube.com The presence of this single stereocenter means the molecule is not superimposable on its mirror image, (R)-1-Benzyl-5-methyl-1,4-diazepane. clearsynth.combldpharm.com The seven-membered diazepane ring itself is not planar and typically adopts a flexible, low-energy conformation, often described as a twisted chair. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds Note: Data for the specific (S)-enantiomer is limited in public databases; some data pertains to the racemic mixture or related structures.

PropertyValueCompound
Molecular Formula C₁₃H₂₀N₂This compound
CAS Number 1644457-28-2(5S)-1-benzyl-5-methyl-1,4-diazepine chemsrc.com
Molecular Formula C₁₃H₁₉N₃O(R)-1-benzyl-5-methyl-4-nitroso-1,4-diazepane clearsynth.com
Molecular Weight 233.32 g/mol (R)-1-benzyl-5-methyl-4-nitroso-1,4-diazepane clearsynth.com
Molecular Formula C₁₄H₂₀N₂O₂Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate pharmaffiliates.com
Molecular Weight 248.33 g/mol Benzyl (S)-5-methyl-1,4-diazepane-1-carboxylate pharmaffiliates.com

The history of diazepine (B8756704) research was significantly propelled by the discovery and success of diazepam (Valium) in the 1960s, which established the 1,4-benzodiazepine (B1214927) core as a powerful pharmacophore. jocpr.comnih.gov While early research focused heavily on these fused-ring systems for their central nervous system effects, contemporary research has expanded to explore a much wider diversity of diazepane-based structures and their therapeutic potential.

Modern research emphasizes the synthesis and application of chiral 1,4-diazepanes. These compounds serve as crucial building blocks for complex molecular targets. For instance, substituted chiral 1,4-diazepanes have been synthesized and investigated as highly potent and selective ligands for sigma (σ₁) receptors, which are implicated in neurological disorders and cognition. nih.govnih.gov Research in this area has even led to the development of solid-phase synthesis methods to efficiently create libraries of these chiral compounds for screening. nih.gov

A significant contemporary application of compounds related to this compound is in the synthesis of modern pharmaceuticals. The closely related structure, (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, is a key intermediate in the production of Suvorexant, a dual orexin (B13118510) receptor antagonist used for the treatment of insomnia. google.com The development of methods for the chiral resolution of racemic precursors to obtain the desired enantiomer highlights the industrial and academic importance of accessing enantiomerically pure diazepane building blocks. google.com The synthesis of the diazepane ring itself remains an active area of research, with various strategies like intramolecular coupling reactions being continuously explored and refined. researchgate.netmdpi.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-1-benzyl-5-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUKENLCKCHQX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 1 Benzyl 5 Methyl 1,4 Diazepane and Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing specific stereoisomers of chiral compounds. For 1,4-diazepanes, strategies are broadly categorized into those that form the chiral center during the ring-closing step and those that utilize a pre-existing chiral precursor.

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination has emerged as a powerful tool for the direct formation of chiral amines from prochiral ketones. This approach involves the condensation of a ketone with an amine to form an imine or iminium ion intermediate, which is then asymmetrically reduced.

Biocatalysis using imine reductases (IREDs) offers a highly selective and sustainable method for the synthesis of chiral amines. In the context of 1,4-diazepanes, an intramolecular asymmetric reductive amination of an amino-ketone precursor can directly yield the chiral seven-membered ring.

Detailed research has demonstrated the efficacy of this enzymatic approach for producing chiral 1,4-diazepane analogues. Current time information in Bangalore, IN.chemistryviews.orgnih.gov An enzymatic intramolecular asymmetric reductive amination has been successfully developed for the synthesis of chiral 1,4-diazepanes, such as the key intermediate for the drug Suvorexant. nih.govmdpi.com In these studies, various enantiocomplementary IREDs were screened to produce both (R)- and (S)-enantiomers of 5-substituted 1,4-diazepanes with high enantiomeric excess (ee). Current time information in Bangalore, IN.chemistryviews.org

For instance, the (S)-selective IRED from Micromonospora echinaurantiaca (IR25) and the (R)-selective IRED from Leishmania major (IR1) were identified as effective catalysts for the synthesis of (S)- and (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, respectively. Current time information in Bangalore, IN.nih.gov The catalytic efficiency of IR25 was found to be significantly higher than that of the wild-type IR1. nih.gov To enhance the performance of the (R)-selective enzyme, protein engineering was employed. A double mutant of IR1, designated Y194F/D232H, was created through saturation mutagenesis and exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. chemistryviews.orgnih.govmdpi.com This engineered enzyme, along with IR25, has been used to synthesize a variety of substituted 1,4-diazepanes with enantiomeric excesses ranging from 93% to over 99%. Current time information in Bangalore, IN.chemistryviews.orgnih.gov

Catalytic Efficiency of Selected Imine Reductases (IREDs) in the Synthesis of Chiral 1,4-Diazepanes
EnzymeSource OrganismSelectivityCatalytic Efficiency (s⁻¹ mM⁻¹)Key Feature
IR25Micromonospora echinaurantiaca(S)0.962High intrinsic activity for (S)-isomers
IR1 (Wild Type)Leishmania major(R)0.027(R)-selective, but with lower efficiency
Y194F/D232HEngineered Mutant of IR1(R)~1.647*61-fold increased efficiency over wild type

*Calculated based on the reported 61-fold increase from the wild-type IR1 efficiency of 0.027 s⁻¹ mM⁻¹.

Transition metal catalysis provides a versatile platform for asymmetric C-N bond formation. In the synthesis of diazepane analogues, palladium and copper catalysts have been effectively used in intramolecular cyclization reactions.

One prominent strategy is the palladium-catalyzed intramolecular Buchwald-Hartwig amination, which is used to form the seven-membered ring of 1,4-benzodiazepin-2,5-diones. mdpi.com Another approach involves a palladium-catalyzed intramolecular aza-Michael reaction to produce tetrahydrobenzodiazepines as single diastereomers. mdpi.com Furthermore, copper-catalyzed asymmetric intramolecular reductive cyclization has been developed for the synthesis of dibenzo[b,d]azepines, which contain a seven-membered bridged biarylamine core. us.es This method uses a copper(I) iodide catalyst with a chiral bisphosphine ligand (Ph-BPE) to achieve high yields and excellent enantioselectivities (up to 99% ee). us.es A related borylative cyclization using the same catalytic system can also produce versatile boronic ester-substituted diazepine (B8756704) derivatives. us.es

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has become a key strategy in asymmetric synthesis. For the preparation of chiral diazepane precursors, organocatalysts can facilitate complex cascade reactions to build the heterocyclic core with high enantiocontrol.

A notable example is the one-pot enantioselective synthesis of tetrahydro-1,4-benzodiazepin-2-ones. chemistryviews.org This method utilizes a quinine-derived urea (B33335) as the organocatalyst to mediate a domino sequence involving a Knoevenagel condensation, asymmetric epoxidation, and a final ring-opening cyclization. chemistryviews.org The process starts from simple, readily available aldehydes and 2-(aminomethyl)anilines, delivering the desired diazepinone products in good yields and with high enantioselectivity (up to 98% ee). chemistryviews.org This approach highlights the power of organocatalysis to construct complex, medicinally relevant scaffolds like the diazepane core under mild conditions. chemistryviews.org

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for forming heterocyclic rings. When applied to appropriately functionalized linear precursors, this method can efficiently generate the 1,4-diazepane skeleton.

The Mitsunobu reaction is a powerful and reliable method for the stereospecific conversion of alcohols. tmc.edu The reaction proceeds via an alkoxyphosphonium salt intermediate and results in a clean inversion of the stereochemical center at the alcohol carbon. tmc.eduresearchgate.net This characteristic makes it exceptionally useful for intramolecular cyclization reactions where precise stereochemical control is required.

In the synthesis of chiral 1,4-diazepanes, the Mitsunobu reaction has been employed for the key ring-closing step. Current time information in Bangalore, IN.researchgate.net A linear precursor containing a secondary alcohol and a distal secondary amine or a suitable nitrogen nucleophile (like a sulfonamide) can be cyclized under Mitsunobu conditions (typically using triphenylphosphine (B44618) and an azodicarboxylate such as DEAD or DIAD). The intramolecular SN2 reaction results in the formation of the seven-membered diazepane ring with the expected inversion of configuration at the chiral center, thereby establishing the desired stereochemistry. tmc.eduresearchgate.net

Amide Coupling and Subsequent Cyclization Strategies

A prevalent and effective method for constructing the 1,4-diazepane core involves intramolecular amide coupling followed by cyclization. This strategy often utilizes enantiomerically pure amino acids as starting materials, ensuring the desired stereochemistry in the final product. nih.gov

A key step in this approach is the formation of the seven-membered ring through intramolecular EDC coupling of amino acid precursors. nih.gov For instance, the synthesis of 1,2,4-trisubstituted 1,4-diazepanes has been successfully achieved starting from enantiomerically pure amino acids. nih.gov This method allows for a "late-stage diversification" strategy, where various substituents can be introduced at different positions (1, 2, and 4) of the diazepane ring. nih.gov

Another variation involves the use of a Lewis acid, such as Ti(O-iPr)4, to catalyze both the initial nucleophilic substitution and the subsequent intramolecular aminolysis, leading to the formation of a bicyclic system that is then converted to the desired 1,4-diazepane. nih.gov This approach has been used to synthesize chiral non-racemic 1,4-diazepanes with a hydroxymethyl group at the 2-position, starting from (S)-serine. nih.gov

The following table summarizes representative examples of this strategy:

Starting MaterialKey ReagentsProductReference
Enantiomerically pure amino acidsEDC1,2,4-trisubstituted 1,4-diazepanes nih.gov
(S)-serineTi(O-iPr)4Chiral 1,4-diazepanes with a 2-hydroxymethyl group nih.gov
Base-Promoted Annulation Reactions

Base-promoted annulation reactions provide an alternative and efficient route to 1,4-diazepane derivatives. These reactions often involve the cycloaddition of two building blocks to form the seven-membered ring in a single step.

One such method is the [4+3] annulation reaction. For example, fluorine-containing indole-1,2-fused 1,4-diazepinones have been synthesized through a base-promoted [4+3] annulation of indoles with β-CF3-1,3-enynes. researchgate.net This strategy is noted for its good to excellent yields, mild reaction conditions, and high step economy. researchgate.net Similarly, a Cs2CO3-mediated formal [4+3] cycloaddition of benzofuran-derived azadienes and α-bromohydroxamates has been established for the synthesis of benzofuran-fused 1,4-diazepinones. researchgate.net

These methods highlight the utility of base-promoted annulation for constructing diverse diazepine-fused heterocyclic systems.

Deracemization and Chiral Resolution Techniques for Diazepane Intermediates

The separation of racemic mixtures into their individual enantiomers is crucial for producing optically active pharmaceuticals. Chiral resolution is a widely used technique for this purpose. wikipedia.org

A common method involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by crystallization. wikipedia.org For the resolution of (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the drug suvorexant, a process involving the formation of a cocrystal with a chiral tartaric acid derivative has been developed. google.com This method allows for the isolation of the desired (R)-enantiomer with high enantiomeric excess. google.com

Another approach is chiral column chromatography, which is a powerful tool for the direct separation of enantiomers on both analytical and preparative scales. mdpi.com This technique has been successfully applied to the resolution of various chiral compounds, including 1,4-dihydropyridine (B1200194) derivatives. mdpi.com

The following table outlines common chiral resolving agents:

Resolving AgentTypeApplicationReference
Tartaric acidAcidForms diastereomeric salts with chiral amines wikipedia.org
1-PhenylethylamineBaseForms diastereomeric salts with chiral acids wikipedia.org
Camphorsulfonic acidAcidForms diastereomeric salts with chiral amines wikipedia.org

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem (or domino) reactions offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without isolating intermediates.

Tandem reactions have been employed for the synthesis of 1,3-diketones through a sequence initiated by the 1,4-addition of bis(iodozincio)methane to γ-acyloxy-α,β-unsaturated ketones. organic-chemistry.org While not directly producing diazepanes, this illustrates the power of tandem sequences in constructing complex molecular frameworks.

In the context of diazepine synthesis, a facile and efficient method for preparing functionalized 1,4-benzodiazepine (B1214927) derivatives has been developed. nih.gov This involves a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, which proceeds under mild conditions to yield azetidine-fused 1,4-diazepine derivatives. nih.gov These intermediates can then undergo further transformations, such as ring-opening reactions, to generate a variety of functionalized 1,4-benzodiazepines. nih.gov

Chemoenzymatic Synthesis of Chiral Diazepanes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to produce chiral compounds with high enantiopurity. nih.gov This approach is particularly valuable for the synthesis of chiral pharmaceutical intermediates. nih.govunimi.it

Enzyme Identification and Engineering for Enantioselectivity

The core of chemoenzymatic synthesis lies in the identification and optimization of enzymes that can catalyze stereoselective transformations. unimi.itmdpi.com Ketoreductases (KREDs), for example, are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. unimi.itmagtech.com.cn

Researchers have identified and characterized enzymes like the NADPH-dependent benzil-reductase (KRED1-Pglu) from Pichia glucozyma, which shows a preference for sterically demanding substrates and often yields products with high stereoselectivity. unimi.it Furthermore, advances in genetic engineering and directed evolution allow for the modification of enzymes to enhance their activity, stability, and enantioselectivity for specific substrates. mdpi.com This "tailor-making" of biocatalysts is a powerful tool for developing efficient and sustainable manufacturing routes for chiral molecules. mdpi.comnih.gov

Optimization of Biocatalytic Processes

To be industrially viable, biocatalytic processes require careful optimization of reaction conditions. This includes factors such as substrate concentration, co-solvent systems, pH, and temperature. unimi.itmagtech.com.cn

For instance, the use of whole cells of microorganisms like Pichia glucozyma has been explored for the biotransformation of various aromatic ketones into the corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it The optimization of these processes often involves screening different conditions to maximize both the conversion rate and the stereoselectivity of the reaction. unimi.it The use of recombinant whole cells, where the desired enzyme is overexpressed, can further improve the efficiency of the biocatalytic process. mdpi.commagtech.com.cn

The following table lists some enzymes and their applications in the synthesis of chiral building blocks:

Enzyme TypeApplicationReference
Ketoreductases (KREDs)Asymmetric reduction of ketones to chiral alcohols unimi.itmagtech.com.cn
Amino acid dehydrogenasesReductive amination of α-keto acids to chiral amino acids mdpi.com
HydrolasesKinetic resolution of racemic compounds nih.gov

Synthetic Routes to Stereoisomers and Functionalized Derivatives

The versatility of the 1,4-diazepane scaffold in medicinal chemistry has driven the development of synthetic strategies that allow for precise control over stereochemistry and the introduction of a wide array of functional groups. These methodologies are crucial for exploring the structure-activity relationships (SAR) of diazepane-based compounds.

Accessing (R)-Enantiomers and Racemic Mixtures

The stereochemistry at the C5 position of 1-benzyl-5-methyl-1,4-diazepane (B45289) is a critical determinant of its biological activity, necessitating synthetic access to both the pure enantiomers and the racemic mixture for comprehensive pharmacological evaluation.

The (R)-enantiomer, (R)-1-benzyl-5-methyl-1,4-diazepane, can be prepared through a stereospecific multi-step synthesis. One established method involves the reduction of a chiral cyclic diamide (B1670390) intermediate. Specifically, (R)-4-benzyl-7-methyl-1,4-diazepan-2,5-dione is treated with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as dry tetrahydrofuran (B95107) (THF). The reaction is typically initiated at a low temperature (ice-cooling) and then allowed to proceed at room temperature for several hours to ensure complete reduction of the amide carbonyls. chemicalbook.com This process yields the desired (R)-1-benzyl-5-methyl-1,4-diazepane as an oil with a high yield. chemicalbook.com

Table 1: Synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane

Starting Material Reagent Solvent Conditions Product Yield
(R)-4-benzyl-7-methyl-1,4-diazepan-2,5-dione Lithium aluminum hydride (LiAlH₄) Dry Tetrahydrofuran (THF) Ice-cooling, then 25°C for 4h (R)-1-Benzyl-5-methyl-1,4-diazepane 97.56% chemicalbook.com

Accessing the racemic mixture of 1-benzyl-5-methyl-1,4-diazepane, or its precursors, is another key synthetic goal, often serving as a starting point for chiral resolution. The synthesis of racemic benzyl (B1604629) 5-methyl-1,4-diazepane-1-carboxylate has been described, which can then be deprotected to yield the target racemic amine. google.com Furthermore, a resolution process has been developed for racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride. This method involves the formation of a cocrystal with a chiral resolving agent, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), allowing for the separation of the (R)-enantiomer of the carboxylate precursor. google.com This highlights an industrial approach to obtaining the desired enantiomer from an efficiently synthesized racemic mixture.

An enzymatic intramolecular asymmetric reductive amination has also been developed for synthesizing chiral 1,4-diazepanes, demonstrating the utility of biocatalysis in accessing specific stereoisomers with high enantioselectivity. researchgate.net

Introduction of Diverse Substituents on the Diazepane Ring

The functionalization of the 1,4-diazepane ring is essential for modulating the pharmacological properties of resulting analogues. The diazepine ring is considered highly flexible for various structural modifications. chemisgroup.us Synthetic chemists have devised numerous strategies to introduce a wide range of substituents at different positions of the diazepane core.

A common strategy involves starting with enantiomerically pure amino acids to construct the diazepane ring, followed by late-stage diversification. researchgate.net This approach allows for the introduction of various substituents at the 1, 2, and 4-positions of the 1,4-diazepane structure. researchgate.net For instance, different groups on the nitrogen atoms can be installed through N-alkylation or N-arylation reactions, while substituents on the carbon backbone can be introduced by starting with appropriately functionalized building blocks.

The synthesis of diverse 1,4-benzodiazepine derivatives, a related class of compounds, showcases methods that can be adapted for diazepanes. One such method involves a copper-catalyzed intramolecular cross-coupling reaction followed by the ring-opening of a fused azetidine (B1206935) ring with various nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenolate (PhSNa). nih.gov This sequence effectively installs diverse functional groups onto the heterocyclic core. nih.gov

Another versatile method for creating substituted 1,4-diazepines involves a one-pot condensation reaction between diamines and carbonyl compounds, often catalyzed by heteropolyacids, which allows for the incorporation of various aldehydes and ketones. nih.gov The use of N-propargylamines as building blocks has also emerged as a powerful strategy, enabling the synthesis of 1,4-diazepane derivatives through cyclization reactions. researchgate.netrsc.org These methods provide access to a broad chemical space, which is crucial for drug discovery and development. nih.gov

Table 2: Methodologies for Functionalizing the 1,4-Diazepane Ring

Synthetic Strategy Description Position(s) Functionalized Example Reagents/Building Blocks
Late-Stage Diversification Modification of a pre-formed diazepane core built from chiral amino acids. researchgate.net 1, 2, 4 Substituted benzyl halides, alkyl halides. researchgate.net
Intramolecular C-N Coupling / Ring Opening Copper-catalyzed cyclization followed by nucleophilic opening of a fused ring. nih.gov Varies (e.g., C2-substituent) NaN₃, KCN, PhSNa. nih.gov
Condensation Reactions One-pot reaction of a diamine with carbonyl compounds. nih.gov Varies Various aldehydes and ketones. nih.gov
N-Propargylamine Cyclization Using N-propargylamine building blocks to construct the heterocyclic ring. researchgate.netrsc.org N1 and other positions N-propargylamines. researchgate.net

The ability to introduce substituents is particularly important as even minor changes can significantly impact biological potency. For example, in the related 1,4-benzodiazepines, adding a methyl group at the N1 position can increase potency, while larger substituents may decrease it. tsijournals.com Similarly, halogen substituents at specific positions of an attached phenyl ring can also enhance activity. tsijournals.com These principles guide the synthetic efforts toward novel functionalized 1,4-diazepane analogues.

Chemical Reactivity and Transformations in Research Contexts

Stereoselective Chemical Transformations

The synthesis of enantiomerically pure 1,4-diazepanes like the (S)-isomer of 1-benzyl-5-methyl-1,4-diazepane (B45289) is crucial, as the stereochemistry at the C-5 position significantly influences its pharmacological profile. Researchers have employed several stereoselective strategies to achieve high enantiopurity.

One of the most prominent methods is asymmetric reductive amination. researchgate.net This reaction is a cornerstone for preparing chiral amines and has been successfully applied to the synthesis of chiral 1,4-diazepanes. researchgate.net Furthermore, biocatalysis using imine reductases (IREDs) has emerged as a powerful and green alternative. Specific enantiocomplementary IREDs have been identified that can produce either the (R)- or (S)-enantiomer of a 1,4-diazepane with high enantioselectivity. For example, an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca have been used for the synthesis of chiral 5-substituted 1,4-diazepane derivatives. researchgate.net

Another key stereoselective transformation is chiral resolution. This technique separates a racemic mixture into its constituent enantiomers. For a closely related precursor, (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, resolution has been achieved by forming cocrystals with a chiral resolving agent. google.com For instance, the hydrochloride salt of the racemic compound can be resolved using (R)-(+)-1,1,2-triphenyl-1,2-ethanediol to selectively crystallize the (R)-diazepane derivative, allowing for the separation of the enantiomers. google.com

Table 1: Stereoselective Methods for Chiral 1,4-Diazepane Synthesis

MethodDescriptionKey Reagents/CatalystsOutcome
Asymmetric Reductive AminationA method to prepare chiral amines through the reduction of a prochiral imine. researchgate.netChiral catalysts or auxiliariesEnantiomerically enriched 1,4-diazepanes.
Enzymatic Reductive AminationA biocatalytic approach using enzymes for stereoselective synthesis. researchgate.netImine Reductases (IREDs) researchgate.netHigh enantioselectivity for either (R)- or (S)-isomers. researchgate.net
Chiral ResolutionSeparation of a racemic mixture into individual enantiomers. google.comChiral resolving agents (e.g., (R)-(+)-1,1,2-triphenyl-1,2-ethanediol) google.comIsolation of specific enantiomers like (R)- or (S)-benzyl 5-methyl-1,4-diazepane-1-carboxylate. google.compatsnap.com

Ring-Opening and Ring-Contraction Reactions

While the 1,4-diazepane ring is generally stable, it can participate in ring transformation reactions, which are of interest for creating diverse molecular scaffolds. Ring-opening reactions of related heterocyclic systems provide a template for potential transformations of the diazepane core. For example, azetidine-fused 1,4-benzodiazepine (B1214927) derivatives can undergo selective ring-opening of the four-membered azetidine (B1206935) ring when treated with various nucleophiles like sodium azide (B81097) (NaN₃) or potassium cyanide (KCN). mdpi.com This process is often facilitated by first activating the system, for instance, through N-methylation to form an azitidinium intermediate, which is then susceptible to nucleophilic attack. mdpi.com

In a different context, related seven-membered diazepine (B8756704) rings can be formed through ring expansion. One synthetic approach involves a sequence of alkyne activation, cyclization, and a 1,2-migration with ring expansion to form an azepine ring. researchgate.net

Conversely, ring formation that can lead to diazepine structures has been observed as a side reaction in peptide synthesis. During the solid-phase synthesis of peptides containing an aspartic acid β-benzyl ester, an undesirable side reaction can lead to the formation of a 1,4-diazepine-2,5-dione ring. nih.gov This transformation proceeds from an aspartimide intermediate and is influenced by the amino acid sequence. nih.gov While often considered a side reaction, this provides a potential synthetic route to diazepine derivatives with targeted biological activities. nih.gov

Functional Group Interconversions on the Diazepane Scaffold

Modifying the functional groups on the pre-formed diazepane ring is a common strategy to fine-tune the molecule's properties. The two nitrogen atoms within the 1,4-diazepane core are primary sites for such interconversions.

A key functionalization is the introduction of a carboxylate group, often in the form of a carbamate protecting group. For example, reacting the diazepane with benzyl (B1604629) chloroformate results in the formation of an N-carboxylate. This transformation is significant as it can increase the molecule's polarity and serves as a crucial intermediate step for further modifications or for chiral resolution processes. google.compatsnap.com

Further N-alkylation is another common interconversion. The nitrogen atoms can be methylated using reagents like methyl triflate. mdpi.com This allows for the introduction of new substituents that can modulate the compound's biological activity. The benzyl group itself is typically introduced via N-alkylation using a benzyl halide. These modifications on the nitrogen atoms are fundamental for exploring the chemical space around the diazepane scaffold.

Table 2: Examples of Functional Group Interconversions

Modification TypeReagent(s)Resulting Functional GroupPurpose/Outcome
N-CarboxylationBenzyl chloroformate N-Carboxylate Increases polarity; serves as a key intermediate for resolution or further synthesis. google.com
N-MethylationMethyl triflate mdpi.comN-Methyl Modulates biological activity; can be used to activate adjacent rings for opening. mdpi.com
N-BenzylationBenzyl halide N-Benzyl Introduces the benzyl group, a key feature of the title compound.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The 1,4-diazepane scaffold is considered a "privileged structure" because its three-dimensional shape and flexible conformation allow it to interact with a wide variety of biological targets. Derivatization of the (S)-1-Benzyl-5-methyl-1,4-diazepane core is a key strategy for conducting Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

The nature and position of substituents on the diazepane ring are critical for biological activity. For compounds related to this compound, the substituents at the N1 and C5 positions are particularly important for modulating activity. The benzyl group at the N1 position and the methyl group at the C5 position are key features that define its interaction with biological targets.

SAR studies often involve synthesizing a library of analogs where these positions are systematically modified. For example, the benzyl group at N1 can be replaced with other substituted aromatic or heteroaromatic rings to probe the effects of electronics and sterics on activity. nih.gov In studies on related bioactive molecules, substituting the benzyl ring with groups like fluoro or cyano at the ortho position has been shown to enhance inhibitory activity, whereas substitution at the meta or para positions often reduces it. nih.gov Similarly, the methyl group at C5 could be replaced with other alkyl or functionalized chains to explore the size and nature of the pocket it occupies in a target protein. The conformational flexibility of the seven-membered diazepane ring is another key factor, as it allows the substituents to adopt various spatial orientations for optimal target engagement.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (S)-1-benzyl-5-methyl-1,4-diazepane in solution. Both ¹H and ¹³C NMR spectra provide crucial information regarding the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

In ¹H NMR, the chemical shifts and coupling constants of the protons within the diazepane ring are particularly sensitive to its conformation. The seven-membered diazepane ring can adopt several conformations, such as chair and boat forms, and the observed NMR parameters represent a population-weighted average of these conformers. The benzylic protons and the methyl group protons give rise to characteristic signals that confirm their presence and provide insights into their electronic environment.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are vital for the unambiguous assignment of all proton and carbon signals in the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions between protons, which is instrumental in determining the relative stereochemistry and preferred conformation of the molecule in solution. The observation of NOEs between specific protons can help to distinguish between different diastereomeric conformations and confirm the (S)-configuration at the chiral center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl (B1604629) CH₂3.6 - 3.8~55
Aromatic CH7.2 - 7.4127 - 130
Diazepane Ring CH₂2.5 - 3.245 - 60
Chiral Center CH2.8 - 3.1~50
Methyl CH₃1.0 - 1.2~15

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS provides strong evidence for the molecular formula C₁₃H₂₀N₂. nih.gov This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Common ionization techniques for HRMS analysis of this compound include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically produce an abundant protonated molecule [M+H]⁺. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure by showing characteristic losses of fragments, such as the benzyl group or parts of the diazepane ring.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaCalculated Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
C₁₃H₂₀N₂204.1626~205.1701

X-ray Crystallography for Absolute Configuration Determination and Conformational Insights

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. ed.ac.uk For this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis.

The diffraction pattern generated by the interaction of X-rays with the crystal lattice allows for the calculation of the electron density map of the molecule. This map reveals the precise spatial arrangement of each atom, bond lengths, bond angles, and torsional angles. A key aspect of X-ray crystallography for chiral molecules is the determination of the absolute configuration, which is often achieved through the analysis of anomalous dispersion effects, particularly if a heavy atom is present in the structure or by using specific crystallographic techniques. ed.ac.uk The Flack parameter is a critical value derived from the crystallographic data that helps to confidently assign the absolute stereochemistry. ed.ac.uk

Furthermore, the crystal structure provides invaluable insights into the solid-state conformation of the diazepane ring and the orientation of the benzyl and methyl substituents. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemical features of chiral molecules like this compound. This method measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of chromophores relative to the chiral center.

For this compound, the benzene (B151609) ring acts as a primary chromophore. The electronic transitions of the aromatic ring will give rise to characteristic Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration of the compound can be confirmed. nih.gov CD spectroscopy is particularly useful for rapid chiral characterization in solution and can be coupled with other techniques like high-performance liquid chromatography (HPLC) for online chiral analysis. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Elucidation

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. libretexts.org For this compound, the IR spectrum provides a characteristic fingerprint that confirms the presence of key structural motifs. nih.gov

The spectrum will exhibit distinct absorption bands corresponding to the vibrational modes of its functional groups. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the diazepane ring and the methyl and benzyl groups appear in the 3000-2850 cm⁻¹ range. libretexts.org The C-N stretching vibrations of the aliphatic amine are expected in the 1250-1020 cm⁻¹ region. The presence of the benzene ring is further confirmed by the characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and the out-of-plane C-H bending bands. libretexts.org

While IR spectroscopy alone cannot determine the stereochemistry of the molecule, it serves as a rapid and reliable method for confirming the presence of the expected functional groups and for quality control purposes.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-HStretch3000 - 2850
Aromatic C=CStretch1600 - 1450
Aliphatic C-NStretch1250 - 1020

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., orbital energies, electron density) and reactivity of molecules. For chiral molecules like (S)-1-Benzyl-5-methyl-1,4-diazepane, DFT can be employed to determine stable conformations, calculate vibrational frequencies, and predict reaction mechanisms.

While no specific DFT studies on this compound were identified, research on related chiral 1,4-benzodiazepines, such as oxazepam, has utilized DFT to elucidate racemization mechanisms. nih.gov These studies investigate various potential pathways, including ring-chain tautomerism, which involves the opening and closing of the diazepine (B8756704) ring, leading to the inversion of the chiral center. nih.gov Such a mechanism could potentially be relevant for understanding the stereochemical stability of this compound under different conditions.

A DFT study on a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, confirmed its chair-like conformation. nih.gov This suggests that the 1,4-diazepane ring in this compound likely also adopts a non-planar conformation, which is crucial for its interaction with biological targets.

Table 1: Representative DFT Calculation Parameters for Related Diazepane Systems

ParameterTypical Value/MethodSignificance
FunctionalB3LYP, M06-2XApproximates the exchange-correlation energy.
Basis Set6-31G*, 6-311++G(d,p)Defines the set of functions used to build molecular orbitals.
Solvent ModelPCM, SMDAccounts for the effect of solvent on molecular properties.
Calculation TypeGeometry Optimization, Frequency Calculation, Transition State SearchDetermines stable structures, confirms minima, and identifies reaction pathways.

This table represents typical parameters used in DFT studies of similar heterocyclic compounds and is for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. They are particularly useful for studying the conformational flexibility of molecules like this compound and its interactions with biological macromolecules such as proteins.

In another relevant study, MD simulations of novel 1,4-diazepane-based sigma receptor ligands confirmed a strong interaction with the active site of the receptor. nih.gov These simulations, often running for hundreds of nanoseconds, provide insights into the stability of the ligand-protein complex and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding. nih.gov For this compound, MD simulations could predict its binding mode to potential targets and help understand the energetic factors driving this interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.

Although no specific QSAR studies for this compound have been reported, extensive QSAR and structure-activity relationship (SAR) studies have been conducted on the broader class of benzodiazepines. niscpr.res.inblogspot.comnih.govacademicjournals.org These studies have identified key structural features that influence their activity, such as the nature and position of substituents on the aromatic ring and the diazepine ring. blogspot.comresearchgate.net For instance, lipophilicity and the presence of specific functional groups have been shown to be important for receptor affinity. niscpr.res.in

A hypothetical QSAR study on a series of derivatives of this compound would involve calculating various molecular descriptors (e.g., logP, molecular weight, topological indices) and correlating them with their biological activity. This would allow for the prediction of which modifications to the benzyl (B1604629) or methyl groups, or the diazepane ring itself, would be most likely to enhance a desired biological effect.

Table 2: Common Descriptors in QSAR Studies of Benzodiazepine-like Scaffolds

Descriptor ClassExamplesRelevance
ElectronicDipole moment, Partial chargesInfluences electrostatic interactions with the target.
StericMolecular volume, Surface areaDetermines the fit of the ligand in the binding pocket.
HydrophobicLogP, Molar refractivityAffects membrane permeability and hydrophobic interactions.
TopologicalConnectivity indices, Shape indicesEncodes information about molecular size, shape, and branching.

This table is illustrative and based on general QSAR principles and studies of related compounds.

In Silico Docking Studies for Target Binding Predictions

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.

While docking studies specifically for this compound are not available, research on other diazepane derivatives demonstrates the utility of this approach. For example, a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one reported a docking score of -8.9 kcal/mol with the human estrogen receptor, indicating a favorable binding interaction. nih.gov

Docking studies of designer benzodiazepines into the GABA-A receptor have also been performed to predict their biological activity. nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site. For this compound, docking could be used to screen potential biological targets and to generate hypotheses about its mechanism of action. The stereochemistry at the C5 position would be a critical factor in determining the binding orientation and affinity.

Mechanistic Insights into Asymmetric Catalysis and Biocatalysis

The chiral nature of this compound makes it and its derivatives potential candidates as ligands in asymmetric catalysis or as products of biocatalytic processes.

While there is no direct information on the use of this compound in catalysis, the synthesis of the related (R)-enantiomer, a key intermediate for the drug suvorexant, has been achieved through biocatalysis. mdpi.com The process involved a highly evolved transaminase, highlighting the power of enzymes to create chiral amine functionalities with high stereocontrol. mdpi.com This suggests that a biocatalytic route to this compound is also feasible.

Furthermore, chiral 1,4-diazepane scaffolds can be synthesized using methods like asymmetric reductive amination. researchgate.net The mechanistic understanding of how chiral catalysts, including organocatalysts and metal complexes, achieve high enantioselectivity is an active area of research, often supported by computational studies. acs.orgnih.govresearchgate.netfrontiersin.org DFT calculations, for instance, can be used to model the transition states of catalytic reactions and explain the origin of stereoselectivity. researchgate.net Should this compound or its derivatives be used as chiral ligands, such computational studies would be invaluable for understanding and optimizing their catalytic performance.

Pre Clinical Research Applications in Drug Discovery and Chemical Biology

Role as a Chiral Scaffold in Medicinal Chemistry

In medicinal chemistry, a chiral scaffold is a molecular framework with a defined three-dimensional structure that can be used as a template to synthesize a variety of complex, stereospecific molecules. (S)-1-Benzyl-5-methyl-1,4-diazepane and its enantiomer serve as crucial chiral building blocks in asymmetric synthesis. The defined stereochemistry of these compounds is essential because enantiomers of a drug can have significantly different biological activities, with one being therapeutic while the other might be inactive or even harmful.

The 1,4-diazepane framework is utilized to generate diverse chemical libraries for drug discovery programs. By systematically modifying the substituents on the diazepine (B8756704) ring, medicinal chemists can fine-tune a compound's affinity for its biological target and its selectivity over other proteins. The unique three-dimensional structure of the chiral 1,4-diazepane ring makes it a suitable backbone for designing molecules that can interact with high specificity with chiral biological targets like enzymes and receptors. This specificity is a fundamental aspect of modern drug design, aiming for more effective and safer medicines. The (R)-enantiomer of 1-benzyl-5-methyl-1,4-diazepane (B45289), for instance, is a key intermediate in the synthesis of Suvorexant, a dual orexin (B13118510) receptor antagonist. This highlights the value of this specific chiral scaffold in developing modern therapeutics.

Exploration of Biological Targets and Mechanisms of Action (In Vitro/In Vivo Research Models)

The versatile 1,4-diazepane scaffold has been explored for its interaction with a variety of biological targets, leading to the development of compounds with potential therapeutic applications in several disease areas.

Sigma receptors (σR), which are divided into σ1 and σ2 subtypes, have been identified as a target for 1,4-diazepane derivatives. nih.gov These receptors are implicated in various neurological disorders, and ligands that bind to them are being investigated as potential antipsychotics and neuroprotective agents. nih.gov

Research has shown that introducing a bulky diazepane spacer can retain or even improve the binding affinity of compounds for both σ1 and σ2 receptors compared to smaller ring structures like piperidine. nih.gov Structure-activity relationship (SAR) studies on a series of diazepane derivatives revealed that the nature of the aromatic fragments linked to the core structure significantly influences binding affinity. For example, benzofuran and quinoline-substituted diazepane derivatives demonstrated high affinity for sigma receptors. nih.gov

Binding Affinities (Ki) of Select Diazepane Derivatives for Sigma (σ) Receptors
CompoundTarget ReceptorBinding Affinity (Ki) [nM]
Benzofurane derivative (2c)σ1 Receptor8.0
2,4-dimethyl substituted analogue (3c)σ1 Receptor8.0
2,4-dimethyl substituted analogue (3c)σ2 Receptor28

Data sourced from a study on diazepane-containing derivatives as σR ligands. nih.gov

The broader class of 1,4-diazepines has been investigated for its ability to block T-type calcium channels. These channels are involved in various physiological processes, and their modulation is a target for conditions like epilepsy. A study focused on hit-to-lead optimization identified new 1,4-benzodiazepine (B1214927) derivatives as brain-penetrant and selective triple T-type calcium channel blockers. acs.org Through structural modifications, including the incorporation of a nitrogen atom into the central benzodiazepinic scaffold, researchers were able to improve the metabolic stability and physicochemical properties of these compounds. acs.org One of the resulting lead compounds showed promising efficacy in an in vivo rat model of generalized nonconvulsive absence-like epilepsy. acs.org

Chiral 1,4-diazepane scaffolds are also being explored as potential inhibitors of farnesyltransferase. This enzyme is a target in oncology research, particularly in the context of hormone-resistant prostate cancer. Some inhibitors based on this scaffold have been shown to disrupt tubulin organization in cancer cells, suggesting a novel mechanism of action as microtubule-destabilizing agents.

The 1,4-diazepane structure is related to benzodiazepines, a well-known class of drugs that interact with gamma-aminobutyric acid (GABA) receptors, the major inhibitory neurotransmitter receptors in the brain. nih.gov Benzodiazepines bind to a specific site on the GABAA receptor, located at the interface between the α and γ subunits. nih.gov This binding allosterically enhances the action of GABA, resulting in an increased influx of chloride ions and hyperpolarization of the neuron, which leads to sedative and anxiolytic effects. nih.govnih.gov The occupancy of benzodiazepine receptors can uncover a new population of GABAA receptors with a high affinity for GABA, demonstrating a reciprocal interaction between the two binding sites. nih.gov

The 1,4-diazepane scaffold has been identified as a promising framework for developing modulators of the cannabinoid receptors, particularly the CB2 receptor. The endocannabinoid system is a crucial regulatory system involved in processes like mood, pain perception, and appetite. mdpi.com A high-throughput screening campaign successfully identified aryl 1,4-diazepane compounds as potent and selective CB2 receptor agonists. nih.gov These compounds showed excellent selectivity for the CB2 receptor over the CB1 receptor. nih.gov While initial compounds in this class had low metabolic stability, further structural modifications led to the identification of derivatives with improved pharmacokinetic profiles. nih.gov

Potential in Neurological Disorder Research (e.g., Epilepsy, Amnesia) in Animal Models

The 1,4-diazepane core is a well-established scaffold in the development of neurologically active agents, particularly those with anticonvulsant properties. chemisgroup.usnih.gov Derivatives of 1,4-benzodiazepines, which share this core structure, are widely used in the treatment of epilepsy. chemisgroup.us Pre-clinical research relies on a variety of validated animal models to assess the potential efficacy of new chemical entities for neurological disorders. nih.govtaylorandfrancis.com

For epilepsy research, these models are crucial for screening compounds that may prevent or halt seizure activity. eurekalert.org Some commonly used animal models in epilepsy and neurological disorder research include:

Maximal Electroshock Seizure (MES) Model: This model is used to induce generalized tonic-clonic seizures and is effective for identifying compounds that can prevent the spread of seizures.

Pentylenetetrazole (PTZ) Seizure Model: The PTZ model induces seizures that resemble human generalized absence seizures, making it useful for screening drugs targeting this type of epilepsy. nih.gov

Kindling Model: This model involves repeated sub-threshold electrical stimulation to specific brain regions, leading to the gradual development of focal and then generalized seizures. It is used to study the process of epileptogenesis (the development of epilepsy). taylorandfrancis.com

While direct studies on this compound in these specific models are not extensively published, the known anticonvulsant and anxiolytic effects of the broader 1,4-benzodiazepine class suggest that diazepane derivatives are promising candidates for investigation in such pre-clinical settings. nih.govslideshare.net

Enzyme Inhibition Studies (e.g., Mpro inhibitors)

The main protease (Mpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for the development of antiviral drugs. nih.govnih.goveuropeanreview.org The inhibition of Mpro can prevent the virus from producing essential proteins needed for its life cycle. nih.gov Numerous research efforts have focused on identifying small molecule inhibitors of Mpro, including repurposed drugs and newly designed compounds. nih.goveuropeanreview.org

While specific studies detailing this compound as an Mpro inhibitor are not prominent, the search for novel, non-covalent inhibitors is a very active area of research. europeanreview.org The general strategy involves high-throughput screening of chemical libraries to identify compounds that bind to the active site of the enzyme and block its function. europeanreview.org The table below shows examples of compounds that have been investigated for Mpro inhibition, illustrating the diversity of chemical structures being explored.

Compound/ClassTarget ProteaseInhibition MechanismSignificance in Research
Ebselen SARS-CoV-2 MproCovalent inhibitorIdentified in high-throughput screening as a potent inhibitor. chemrxiv.org
GC376 Coronavirus MproCovalent inhibitorA dipeptidyl compound that has served as a basis for designing more potent derivatives. nih.gov
Benzothiazol-based derivatives Coronavirus MproDose-dependent inhibitionIdentified through ligand-based virtual screening with minimal cellular toxicity. researchgate.net
IMB63-8G Coronaviruses HCoV-OC43 & HCoV-229ENon-covalent linkageShowed high antiviral potency and selectivity in cellular assays. europeanreview.org

This table contains interactive elements.

Development of this compound as a Pharmaceutical Intermediate

This compound, particularly its carboxylate derivative, serves as a crucial building block in the synthesis of complex pharmaceutical agents. patsnap.comgoogle.com Its most notable application is as a key intermediate in the production of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia. google.compharmaffiliates.comnih.govwikipedia.org

The synthesis of Suvorexant requires the specific (R)-enantiomer of the 7-methyl-1,4-diazepane core. nih.gov Therefore, an efficient method for the chiral resolution of racemic benzyl (B1604629) 5-methyl-1,4-diazepane-1-carboxylate is essential. patsnap.comgoogle.com Patented processes describe the resolution of the racemic mixture to isolate the desired enantiomer, highlighting the industrial importance of this diazepane derivative. patsnap.comgoogle.com This step is critical to ensure the final drug product has the correct stereochemistry for optimal therapeutic activity.

Synthesis of Complex Bioactive Molecules Utilizing the Diazepane Core

The 1,4-diazepane ring is considered a "privileged scaffold" in medicinal chemistry because it can be modified to interact with a wide range of biological targets. mdpi.com The synthesis of complex molecules from this core involves various chemical transformations to introduce different functional groups. mdpi.comresearchgate.net

A prime example is the synthesis of Suvorexant, where the this compound derivative is a starting point. The synthesis involves several steps, including the coupling of the diazepane core with other complex aromatic and heterocyclic moieties to build the final drug molecule. nih.gov General synthetic strategies for functionalizing the diazepane ring include intramolecular cross-coupling reactions and ring-opening reactions of fused heterocyclic systems, which allow for the introduction of diverse substituents in a controlled manner. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies of 1,4-diazepane derivatives are essential for understanding how chemical structure influences biological activity. For this class of compounds, modifications to the diazepine ring and its substituents can significantly impact their pharmacological profile. chemisgroup.usslideshare.net

Key SAR findings for 1,4-diazepane and benzodiazepine derivatives include:

Substituents on the Diazepine Ring: The nature and position of substituents on the seven-membered ring are critical. Even small changes can alter the compound's binding affinity for its biological target. chemisgroup.us

Stereochemistry: For chiral centers, such as the C5 position in this compound, the specific stereoisomer (R or S) can exhibit different biological activities. slideshare.net In some benzodiazepine derivatives, the S-enantiomer has been found to be more active than the R-enantiomer. slideshare.net

Fused Rings: The addition of other rings fused to the diazepine core, such as an imidazo ring, can enhance hydrophobic interactions and influence binding. slideshare.net

Quantitative Structure-Activity Relationship (QSAR) analysis is also employed to predict the biological activity of new derivatives based on their chemical features. nih.gov

Structural FeatureImpact on ActivityReference Example
Substituent at C5 Influences stereospecific interactions with receptors.The methyl group in this compound.
Substituent at N1 Modulates lipophilicity and binding.The benzyl group in this compound.
Ring Conformation Affects the overall shape of the molecule and how it fits into a receptor's binding pocket.The flexible seven-membered diazepine ring. slideshare.net
Fused Heterocycles Can introduce additional binding interactions (e.g., π-π stacking).Imidazo[2,1-c] chemisgroup.usnih.govbenzodiazepines. slideshare.net

This table contains interactive elements.

Design and Synthesis of Prodrugs or Metabolically Stable Analogues (Research Phase)

In drug development, the design of prodrugs is a common strategy to overcome undesirable properties of a parent drug, such as poor solubility, chemical instability, or rapid metabolism. iipseries.orgnih.govscispace.com A prodrug is an inactive compound that is converted into the active drug within the body through enzymatic or chemical processes. iipseries.org

For diazepine-based compounds, research into metabolically stable analogues often focuses on replacing parts of the molecule that are susceptible to metabolic breakdown. wisconsin.edu For example, ester groups, which can be quickly hydrolyzed by enzymes, might be replaced with more stable bioisosteres like oxadiazoles. wisconsin.edu This approach can lead to compounds with a longer duration of action and a better pharmacokinetic profile. wisconsin.edu

The goals of designing prodrugs or stable analogues in the research phase include:

Improving Bioavailability: Modifying a molecule to increase its absorption after administration. researchgate.net

Enhancing Metabolic Stability: Reducing the rate of first-pass metabolism to increase the amount of active drug that reaches systemic circulation. researchgate.net

Targeted Delivery: Designing a prodrug that is activated only at a specific site in the body, which can increase efficacy and reduce side effects. scispace.com

While specific prodrugs of this compound are not widely documented, these general principles guide the ongoing research and development of new and improved therapeutic agents based on the diazepine scaffold.

Analytical Methodologies for Research and Development

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral HPLC is an indispensable tool for the separation of enantiomers, which are non-superimposable mirror images of each other. For a chiral molecule like (S)-1-Benzyl-5-methyl-1,4-diazepane, ensuring the enantiomeric purity is critical as different enantiomers can exhibit distinct biological activities.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) within the HPLC column. These CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad chiral recognition abilities. The choice of the specific chiral column and the mobile phase composition are critical for achieving optimal separation.

Systematic screening of various chiral columns under different separation modes (normal phase, polar organic, and reversed phase) is a common strategy to identify the most effective method for a given compound. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) are examples of CSPs that have demonstrated different chiral recognition capabilities for a wide range of pharmaceutical compounds. windows.net

In a typical research setting for determining the enantiomeric purity of this compound, a screening process would be employed. This involves testing a variety of chiral columns and mobile phase systems to find the optimal conditions for baseline separation of the (S) and (R) enantiomers. The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can then be calculated from the peak areas in the chromatogram. High enantiomeric purity, often exceeding 99% e.e., has been achieved for related diazepine (B8756704) compounds using specialized chiral column chromatography techniques.

Table 1: Illustrative Chiral HPLC Screening Parameters

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Mobile Phase Hexane/Isopropanol (90:10, v/v)Methanol/Acetonitrile (50:50, v/v)Heptane/Ethanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detection Wavelength 254 nm230 nm260 nm

This table represents a hypothetical screening process. Actual conditions would be determined experimentally.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a long, thin column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column. The separation is based on the differential partitioning of the compound between the stationary phase (a liquid or polymer coated on the inside of the column) and the mobile gas phase.

For purity assessment, a GC analysis can reveal the presence of any volatile impurities, such as residual solvents from the synthesis or by-products of the reaction. The retention time, the time it takes for a compound to travel through the column, is a characteristic property of the compound under a specific set of GC conditions and can be used for identification. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of purity. Purity levels of ≥98.0% for related diazepane compounds have been determined using GC analysis. avantorsciences.com

Table 2: Typical GC Parameters for Purity Assessment

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Temperature Program Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

This table provides an example of typical GC conditions. The actual parameters would be optimized for the specific analysis.

Spectrophotometric Methods for Quantitative Analysis in Research Samples

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective means for the quantitative analysis of compounds in research samples. These methods are based on the principle that a compound absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to the concentration of the compound in the solution (Beer-Lambert law).

For quantitative analysis of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λmax). A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While direct UV spectrophotometry is straightforward, derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands and to reduce interference from background signals, thereby improving the specificity and sensitivity of the analysis. For instance, first- and second-order derivative spectrophotometry have been successfully used for the analysis of various 1,4-benzodiazepines. nih.govijpras.com

Furthermore, spectrophotometric methods can be developed based on the formation of colored complexes. For example, some benzodiazepines react with certain reagents to form colored products that can be measured in the visible region of the spectrum. nih.gov This approach can increase the selectivity of the assay.

Table 3: Example of Spectrophotometric Method Development

ParameterDescription
Solvent Methanol or Ethanol
Wavelength of Maximum Absorbance (λmax) Determined by scanning a solution of the compound from 200-400 nm
Calibration Range A series of concentrations that produce a linear relationship between absorbance and concentration
Reagent (for colorimetric methods) A chromogenic agent that reacts specifically with the diazepine ring
Reaction Conditions (for colorimetric methods) Optimized pH, temperature, and reaction time

This table outlines the key parameters to be determined during the development of a spectrophotometric method.

Q & A

Q. How does the compound’s efflux pump inhibition mechanism differ from known inhibitors like phenylalanine-arginine β-naphthylamide (PAβN)?

  • Methodology : Competitive binding assays (e.g., surface plasmon resonance) measure affinity for pump components. Transcriptomic analysis (RNA-seq) identifies differential gene expression in response to treatment. Fluorescence-based transport assays quantify substrate displacement kinetics .

Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity may arise from strain-specific efflux pump expression or solvent effects (e.g., DMSO concentration). Address by cross-validating results in multiple strains and using solvent controls .
  • Example : Variability in metabolic stability data could stem from differences in liver microsome sources (e.g., human vs. rodent). Normalize results using reference compounds and report interspecies variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.